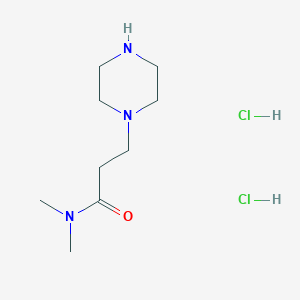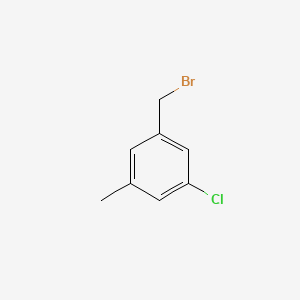
1-(Bromomethyl)-3-chloro-5-methylbenzene
Vue d'ensemble
Description
1-(Bromomethyl)-3-chloro-5-methylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by a benzene ring substituted with a bromomethyl group at the first position, a chlorine atom at the third position, and a methyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-chloro-5-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-chloro-5-methylbenzyl alcohol using hydrobromic acid (HBr) in the presence of a strong acid like sulfuric acid (H₂SO₄). The reaction typically proceeds under reflux conditions to ensure complete conversion of the alcohol to the bromomethyl derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-3-chloro-5-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH⁻), amines (NH₂), or thiols (SH).
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, facilitated by the electron-withdrawing effects of the chlorine and bromomethyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation are employed under controlled temperature conditions.
Major Products:
Nucleophilic Substitution: Products include 3-chloro-5-methylbenzyl alcohol, 3-chloro-5-methylbenzylamine, and 3-chloro-5-methylbenzylthiol.
Electrophilic Aromatic Substitution: Products include 1-(bromomethyl)-3-chloro-5-methyl-2-nitrobenzene and 1-(bromomethyl)-3-chloro-5-methyl-4-sulfonic acid benzene.
Applications De Recherche Scientifique
1-(Bromomethyl)-3-chloro-5-methylbenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological molecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-3-chloro-5-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or receptor modulation. The chlorine atom and methyl group on the benzene ring influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
- 1-(Bromomethyl)-4-chlorobenzene
- 1-(Bromomethyl)-2-chloro-5-methylbenzene
- 1-(Bromomethyl)-3-methylbenzene
Uniqueness: 1-(Bromomethyl)-3-chloro-5-methylbenzene is unique due to the specific positioning of its substituents, which affects its reactivity and potential applications. The presence of both bromomethyl and chlorine groups on the benzene ring provides a combination of electrophilic and nucleophilic sites, making it a versatile compound for various chemical reactions and applications.
Propriétés
IUPAC Name |
1-(bromomethyl)-3-chloro-5-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKRIDTZJKXGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
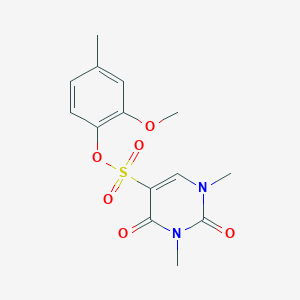
![N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2611243.png)
![N-(2-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide](/img/structure/B2611246.png)
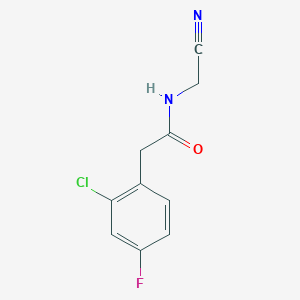
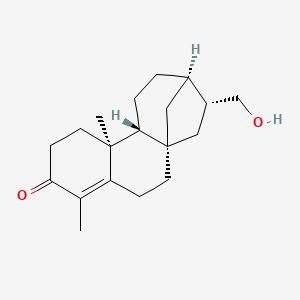
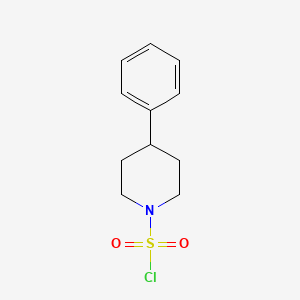
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2611253.png)
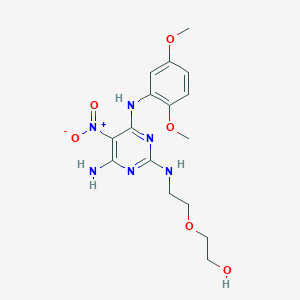
![2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide](/img/structure/B2611255.png)
![Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride](/img/structure/B2611256.png)
![N'-[imino(3-pyridinyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide](/img/structure/B2611257.png)
![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2611258.png)
![2-[(4-fluorophenyl)sulfanyl]-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one](/img/structure/B2611259.png)
